molecular formula C12H19N3O3 B6908728 N-[1-(2-methoxyethyl)pyrazol-3-yl]oxane-3-carboxamide

N-[1-(2-methoxyethyl)pyrazol-3-yl]oxane-3-carboxamide

Cat. No.: B6908728
M. Wt: 253.30 g/mol
InChI Key: RPYRIEPHSNMSPH-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)pyrazol-3-yl]oxane-3-carboxamide is a heterocyclic compound that features a pyrazole ring fused with an oxane ring and a carboxamide group

Properties

IUPAC Name

N-[1-(2-methoxyethyl)pyrazol-3-yl]oxane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-17-8-6-15-5-4-11(14-15)13-12(16)10-3-2-7-18-9-10/h4-5,10H,2-3,6-9H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYRIEPHSNMSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC(=N1)NC(=O)C2CCCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)pyrazol-3-yl]oxane-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a carbonyl compound.

    Attachment of the Methoxyethyl Group: The methoxyethyl group is introduced via alkylation reactions.

    Formation of the Oxane Ring: The oxane ring is formed through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)pyrazol-3-yl]oxane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, acids, and bases can be used under various conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-[1-(2-methoxyethyl)pyrazol-3-yl]oxane-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural properties.

    Biological Research: It is used in studies involving enzyme inhibition and protein interactions.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)pyrazol-3-yl]oxane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-methoxyethyl)pyrazol-3-yl]oxane-2-carboxamide
  • N-[1-(2-methoxyethyl)pyrazol-4-yl]oxane-3-carboxamide
  • N-[1-(2-methoxyethyl)pyrazol-3-yl]oxane-3-carboxylate

Uniqueness

N-[1-(2-methoxyethyl)pyrazol-3-yl]oxane-3-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring, oxane ring, and carboxamide group makes it a versatile compound for various applications.

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